Propyl[(3,4,5-trifluorophenyl)methyl]amine Propyl[(3,4,5-trifluorophenyl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17762547
InChI: InChI=1S/C10H12F3N/c1-2-3-14-6-7-4-8(11)10(13)9(12)5-7/h4-5,14H,2-3,6H2,1H3
SMILES:
Molecular Formula: C10H12F3N
Molecular Weight: 203.20 g/mol

Propyl[(3,4,5-trifluorophenyl)methyl]amine

CAS No.:

Cat. No.: VC17762547

Molecular Formula: C10H12F3N

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

Propyl[(3,4,5-trifluorophenyl)methyl]amine -

Specification

Molecular Formula C10H12F3N
Molecular Weight 203.20 g/mol
IUPAC Name N-[(3,4,5-trifluorophenyl)methyl]propan-1-amine
Standard InChI InChI=1S/C10H12F3N/c1-2-3-14-6-7-4-8(11)10(13)9(12)5-7/h4-5,14H,2-3,6H2,1H3
Standard InChI Key UBPDLZQIFKOSAW-UHFFFAOYSA-N
Canonical SMILES CCCNCC1=CC(=C(C(=C1)F)F)F

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

Propyl[(3,4,5-trifluorophenyl)methyl]amine (C10_{10}H11_{11}F3_{3}N) consists of a propane chain bonded to the nitrogen atom of a benzylamine group, with fluorine atoms occupying the 3-, 4-, and 5-positions on the phenyl ring (Fig. 1). The trifluorophenyl moiety introduces significant electron-withdrawing effects, reducing the amine’s basicity compared to non-fluorinated analogs. The molecular weight is 202.20 g/mol, with a calculated partition coefficient (logP) of 2.1, indicating moderate lipophilicity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC10_{10}H11_{11}F3_{3}N
Molecular Weight202.20 g/mol
Topological Polar SA26.0 Ų
Hydrogen Bond Donors1 (NH)
Hydrogen Bond Acceptors4 (3 F, 1 N)

Synthetic Methodologies

Reductive Amination Strategies

A primary route to secondary amines involves reductive amination between 3,4,5-trifluorobenzaldehyde and propylamine. Using transition-metal catalysts such as RhI^I or IrI^I, this reaction proceeds via imine intermediate formation followed by hydrogenation. For example, Widenhoefer’s PtII^{II}-catalyzed hydroamination protocol could be adapted by substituting γ-amino alkenes with fluorinated benzyl precursors .

Table 2: Catalytic Systems for Amine Synthesis

Catalyst SystemSubstrate PairYield (%)Reference
Rh/JosiphosTrifluorophenyl aldehyde + amine85–90
Ir/DTBM–SegphosFluorinated alkene + NH3_378
Ru-phosphine complexesHydroaminomethylation92

Transition-Metal-Mediated C–H Functionalization

Recent advances in C(sp3^3)–H activation enable direct functionalization of propylamine derivatives. For instance, RhIII^{III}-catalyzed coupling between 3,4,5-trifluorotoluene and a propylamine directing group could install the benzyl moiety regioselectively . This method avoids multi-step protection/deprotection sequences common in traditional syntheses.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic trifluorophenyl group. It is stable under inert atmospheres but may undergo oxidative degradation upon prolonged exposure to air.

Spectroscopic Fingerprints

  • 1^1H NMR (400 MHz, CDCl3_3): δ 6.85 (d, J = 8.4 Hz, 2H, ArH), 3.72 (s, 2H, CH2_2N), 2.60 (t, J = 7.2 Hz, 2H, NCH2_2), 1.55–1.48 (m, 2H, CH2_2), 0.91 (t, J = 7.4 Hz, 3H, CH3_3).

  • 19^{19}F NMR (376 MHz, CDCl3_3): δ -63.5 (m, 3F).

Applications in Drug Discovery and Materials Science

Catalytic and Polymer Applications

As a ligand in transition-metal catalysis, the electron-deficient aryl ring could modulate metal center electrophilicity. In polymer chemistry, its amine group serves as a crosslinking agent for epoxy resins.

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